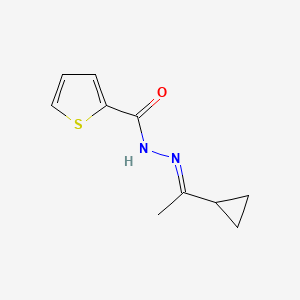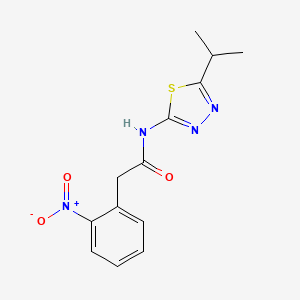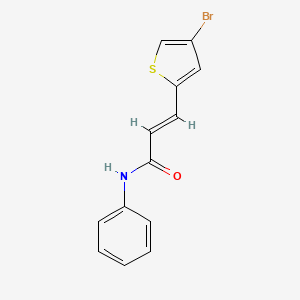
N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide, also known as CPTH, is a synthetic compound that has been widely used in scientific research due to its potential as a therapeutic agent. CPTH belongs to the class of hydrazide compounds and is a potent inhibitor of histone acetyltransferases (HATs). HATs are enzymes that play a crucial role in the regulation of gene expression by adding acetyl groups to histone proteins. The inhibition of HATs by CPTH has been shown to have a significant impact on various cellular processes, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide involves the inhibition of HATs, which leads to alterations in the acetylation status of histone proteins. This, in turn, affects the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and differentiation. The inhibition of HATs by N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has also been shown to affect the acetylation status of non-histone proteins, such as p53, leading to its stabilization and activation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide have been extensively studied in vitro and in vivo. N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of p21 and Bax proteins. N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has also been shown to induce differentiation in leukemia cells by upregulating the expression of CD11b and CD14 proteins. In addition, N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has several advantages for lab experiments, including its high purity and availability, making it readily accessible for scientific research. N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has also been extensively studied, and its mechanism of action is well understood. However, N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has some limitations, including its potential toxicity and lack of specificity for HATs, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide in scientific research. One potential application is in the development of novel cancer therapies, where N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide could be used as a lead compound for drug development. Another potential application is in the treatment of neurodegenerative disorders, where N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide could be used to reduce oxidative stress and inflammation in the brain. Additionally, further studies are needed to understand the specificity of N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide for HATs and its potential off-target effects.
Métodos De Síntesis
The synthesis of N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide involves the reaction of 2-thiophenecarboxylic acid with cyclopropylmethylamine followed by the addition of hydrazine hydrate. The resulting product is then purified using column chromatography and recrystallization. The synthesis of N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has been optimized to produce high yields and purity, making it readily available for scientific research.
Aplicaciones Científicas De Investigación
N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and viral infections. The inhibition of HATs by N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has been shown to inhibit the replication of various viruses, including HIV and influenza.
Propiedades
IUPAC Name |
N-[(E)-1-cyclopropylethylideneamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-7(8-4-5-8)11-12-10(13)9-3-2-6-14-9/h2-3,6,8H,4-5H2,1H3,(H,12,13)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDZLOWROCGQCG-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CS1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CS1)/C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5764406.png)
![N,N-diethyl-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5764412.png)

![4-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5764418.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5764426.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5764429.png)
![N-cyclohexyl-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5764434.png)
![1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5764441.png)
![N-[4-(1-azepanylmethyl)phenyl]acetamide](/img/structure/B5764450.png)

![N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5764476.png)
![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}acetamide](/img/structure/B5764495.png)
![5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(12H)-one](/img/structure/B5764507.png)